molecular formula C8H9NO3 B2465609 methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1198-75-0

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2465609
CAS No.: 1198-75-0
M. Wt: 167.164
InChI Key: DJOREUNKCJRSPG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H9NO3. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Mechanism of Action

Target of Action

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 167.16 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

The mode of action of this compound is not well-understood at this time. It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or van der Waals forces. These are general mechanisms and the specific mode of action for this compound remains to be elucidated .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structure of the compound, it may be involved in pathways related to pyrrole metabolism or other processes involving similar heterocyclic compounds

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

It’s possible that the compound could have a range of effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These could include pH, temperature, the presence of other molecules or ions, and more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with formaldehyde and a methyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Properties

IUPAC Name

methyl 5-formyl-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOREUNKCJRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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